

# Comparative Thermal Stability of Polyesters Derived from Phthalic Anhydride and Its Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phthalic anhydride*

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A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of polyesters synthesized from **phthalic anhydride**, isophthalic acid, and terephthalic acid.

The thermal stability of polyesters is a critical attribute influencing their processing conditions and application range. This guide provides an objective comparison of the thermal stability of polyesters derived from the three isomers of benzenedicarboxylic acid: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-). The position of the carboxyl groups on the benzene ring significantly impacts the geometry and packing efficiency of the resulting polymer chains, which in turn dictates their thermal properties.

## Structural Influence on Thermal Stability

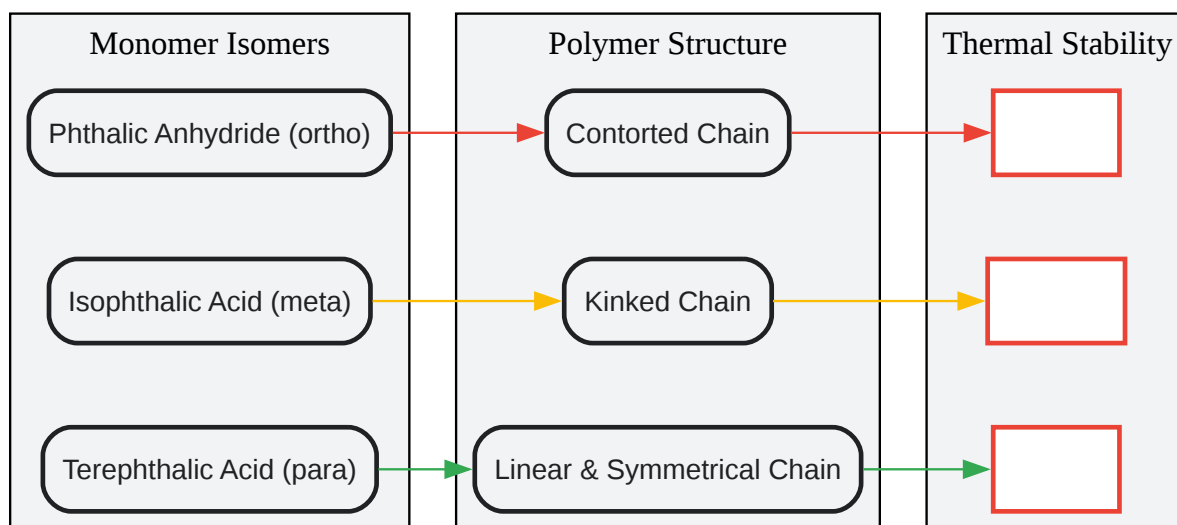
The thermal stability of these polyesters generally follows the order: Poly(ethylene terephthalate) > Poly(ethylene isophthalate) > Poly(ethylene phthalate). This trend is primarily attributed to the linearity and symmetry of the polymer backbone.

- Terephthalic acid-based polyesters (e.g., PET): The para-position of the carboxyl groups in terephthalic acid results in a linear and highly symmetric polymer chain. This linearity allows for efficient chain packing and strong intermolecular forces, leading to higher crystallinity and, consequently, superior thermal stability.
- Isophthalic acid-based polyesters (e.g., PEI): The meta-position of the carboxyl groups in isophthalic acid introduces a kink in the polymer chain, disrupting the linearity and symmetry

seen in PET. This irregular structure hinders chain packing and reduces crystallinity, resulting in lower thermal stability compared to terephthalate-based polyesters. Studies have shown that the incorporation of isophthalate units can promote thermal degradation.

- **Phthalic anhydride**-based polyesters (e.g., PEP): The ortho-position of the carboxyl groups in phthalic acid (derived from **phthalic anhydride**) creates a significant steric hindrance and a more contorted polymer chain. This irregular structure severely limits chain packing and crystallinity, leading to the lowest thermal stability among the three isomers. Polyesters derived from phthalic acid are reported to have a lower decomposition temperature compared to their terephthalate counterparts[1].

The following diagram illustrates the relationship between the monomer structure and the resulting polyester's thermal stability.



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Caption: Relationship between monomer structure and polyester thermal stability.

## Quantitative Comparison of Thermal Properties

The following table summarizes the key thermal properties of polyesters derived from **phthalic anhydride** and its isomers, based on Thermogravimetric Analysis (TGA) data. It is important to

note that the values presented are compiled from various sources and may have been obtained under slightly different experimental conditions.

Polyester	Monomer	Onset Decomposition Temp. (Tonset) (°C)	Temp. at Max. Degradation Rate (Tmax) (°C)	Char Yield at 600°C (%)
Poly(ethylene terephthalate) (PET)	Terephthalic Acid	~388 - 400	~441 - 450	~20
Poly(ethylene isophthalate) (PEI)	Isophthalic Acid	~360 - 380	~420 - 430	Not widely reported
Poly(ethylene phthalate) (PEP)	Phthalic Anhydride	>305	~364 - 373	~1 - 2 <sup>[1]</sup>

Note: The data for PET is widely available and consistent across multiple studies<sup>[2][3]</sup>. Data for PEI and PEP is less common and the presented values are indicative based on available literature.

## Experimental Protocols

### 1. Synthesis of Polyesters (General Procedure)

The polyesters are typically synthesized via a two-stage melt polycondensation process involving esterification followed by polycondensation.

- Esterification:** The diacid (terephthalic acid or isophthalic acid) or anhydride (**phthalic anhydride**) is reacted with an excess of a diol (e.g., ethylene glycol) at elevated temperatures (typically 180-220°C) in the presence of a catalyst (e.g., antimony trioxide, zinc acetate). Water or methanol (in the case of dimethyl ester reactants) is continuously removed to drive the reaction forward, forming a prepolymer.
- Polycondensation:** The temperature is further increased (250-280°C), and a high vacuum is applied to facilitate the removal of excess diol and increase the polymer's molecular weight.

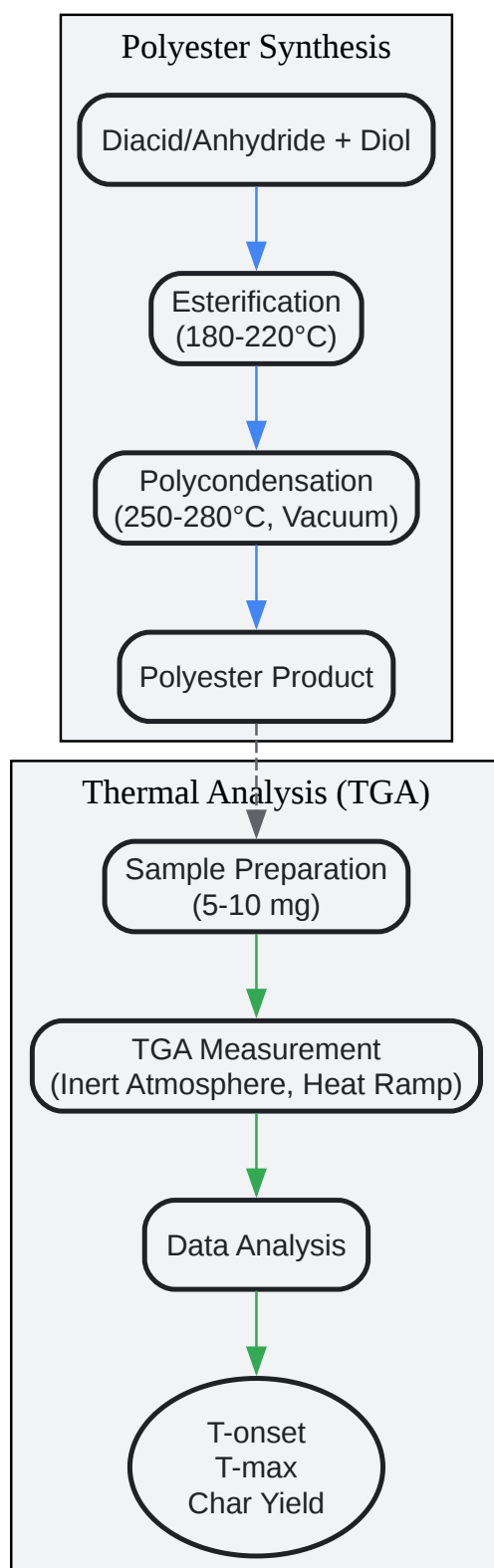
This stage is carried out until the desired viscosity is achieved.

## 2. Thermogravimetric Analysis (TGA)

The thermal stability of the polyesters is evaluated using Thermogravimetric Analysis (TGA), typically following a procedure based on ASTM E1131.

- **Instrument:** A thermogravimetric analyzer is used.
- **Sample Size:** Approximately 5-10 mg of the polyester sample is placed in an alumina or platinum crucible.
- **Atmosphere:** The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- **Heating Program:** The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
- **Data Analysis:** The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins. The temperature at the maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve). The char yield is the percentage of the initial sample mass remaining at the end of the experiment.

The following diagram outlines the general workflow for the synthesis and thermal analysis of these polyesters.



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Caption: Experimental workflow for polyester synthesis and thermal analysis.

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